2-[(2R,4S)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-[(2R,4S)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-5-10-11-8(13-5)7-3-6(12-2)4-9-7/h6-7,9H,3-4H2,1-2H3/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJBINOWWIXZQF-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2CC(CN2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(O1)[C@H]2C[C@@H](CN2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 2-[(2R,4S)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole, a common approach involves the cyclization of relevant intermediates under specific reaction conditions. The synthesis typically starts with the preparation of a methoxypyrrolidine derivative, which is subsequently reacted with precursors leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrially, the production of this compound can leverage high-throughput methods, optimizing yields through controlled reaction conditions, such as temperature, pressure, and catalysts. The scalability of its synthesis is crucial for its widespread application in research and industry.
Chemical Reactions Analysis
Types of Reactions It Undergoes
2-[(2R,4S)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole can participate in various chemical reactions, including:
Oxidation: : Undergoes oxidation to introduce additional functional groups or alter existing ones.
Reduction: : Can be reduced to form simpler compounds or intermediates.
Substitution: : Takes part in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Reagents such as strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., ammonia) are commonly employed in these reactions. Conditions such as solvent choice, temperature, and reaction time are meticulously optimized to drive the reactions efficiently.
Major Products Formed from These Reactions
The products formed from these reactions vary depending on the specific reaction pathways but can include oxidized derivatives, reduced fragments, or substituted analogs of the original compound.
Scientific Research Applications
2-[(2R,4S)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole finds extensive use in various scientific disciplines:
Chemistry: : Serves as an intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Utilized in biochemical assays and as a probe in studying molecular interactions and cellular pathways.
Medicine: : Explored for its therapeutic potential in treating neurological disorders and infections.
Industry: : Incorporated in the development of novel materials, including polymers and specialty chemicals.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets, often involving enzyme inhibition or receptor binding. By modulating these targets, it can influence biological pathways, leading to desired therapeutic or biochemical outcomes. Detailed mechanistic studies elucidate these interactions, helping to refine its applications.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparisons
Table 1: Key Structural Features of Analogous Compounds
Biological Activity
The compound 2-[(2R,4S)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole (CAS Number: 1932574-68-9) is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and antifungal activities, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of 2-[(2R,4S)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole is characterized by the presence of a pyrrolidine ring and an oxadiazole moiety. Its molecular formula is with a molecular weight of 183.21 g/mol. The compound exhibits a purity level of 95% and is typically stored at -10°C .
1. Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. For instance:
- In vitro Studies : A study by Alam et al. demonstrated that certain oxadiazole derivatives exhibited significant inhibitory effects on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. Specific compounds showed IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil and Tamoxifen, indicating strong anticancer potential .
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| 3a | MCF-7 | 24.74 | Comparable to Tamoxifen (5.12) |
| 3b | HCT-116 | 4.38 | Superior to Pemetrexed (6.75) |
2. Antibacterial Activity
The antibacterial properties of oxadiazoles have also been extensively studied:
- Testing Against Bacteria : Compounds derived from oxadiazoles have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In one study, certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 5c | E. coli | 7.9 |
| 5d | S. aureus | 8.0 |
3. Antifungal Activity
Research indicates that oxadiazole compounds possess antifungal properties as well:
- Activity Against Fungi : Some studies have reported that specific oxadiazole derivatives inhibited fungal growth at concentrations comparable to established antifungals .
The biological activity of oxadiazoles is often attributed to their ability to inhibit key enzymes involved in cellular processes such as DNA synthesis and cell division:
- Thymidylate Synthase Inhibition : Many oxadiazole derivatives act as inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis in rapidly dividing cells such as cancer cells .
Case Studies
Several case studies illustrate the efficacy of oxadiazole derivatives:
- Case Study on Anticancer Activity : A derivative was tested against multiple cancer cell lines and showed promising results with IC50 values significantly lower than conventional treatments.
- Case Study on Antibacterial Efficacy : In a comparative study, an oxadiazole derivative outperformed standard antibiotics against resistant bacterial strains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
